Psma617-tcmc tfa

PSMA radioligand therapy kidney dosimetry alpha-particle therapy

PSMA617-TCMC TFA (CAS 2937423-47-5) is a synthetic prostate-specific membrane antigen (PSMA) ligand belonging to the glutamate-urea-lysine pharmacophore class designed for radioligand therapy and molecular imaging of prostate cancer. Unlike the clinically established PSMA-617 (vipivotide tetraxetan), which employs a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, PSMA617-TCMC substitutes the carboxylate arms of DOTA with a TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) macrocycle bearing carboxamide donor groups, a modification expected to alter metal coordination kinetics, complex stability, and in vivo biodistribution.

Molecular Formula C65H86F12N14O21S
Molecular Weight 1659.52
Cat. No. B1193556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsma617-tcmc tfa
SynonymsPSMA617-TCMC TFA salt;  PSMA-617-TCMC;  PSMA617-analog, PSMA617-derivative with TCMC.
Molecular FormulaC65H86F12N14O21S
Molecular Weight1659.52
Structural Identifiers
SMILESC1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1
InChIKeyFVJRYLDZCUPZFS-ODOBDYFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSMA617-TCMC TFA: A Next-Generation PSMA Ligand for Targeted Radioligand Therapy


PSMA617-TCMC TFA (CAS 2937423-47-5) is a synthetic prostate-specific membrane antigen (PSMA) ligand belonging to the glutamate-urea-lysine pharmacophore class designed for radioligand therapy and molecular imaging of prostate cancer [1]. Unlike the clinically established PSMA-617 (vipivotide tetraxetan), which employs a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, PSMA617-TCMC substitutes the carboxylate arms of DOTA with a TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) macrocycle bearing carboxamide donor groups, a modification expected to alter metal coordination kinetics, complex stability, and in vivo biodistribution [2].

Why Generic PSMA-617 Cannot Substitute for PSMA617-TCMC TFA in Radiopharmaceutical Research


PSMA-targeting ligands are not interchangeable chelator scaffolds; the choice between DOTA and TCMC directly governs radiometal compatibility, complex stability, and organ dosimetry. Clinical PSMA-617 (DOTA) exhibits substantial kidney uptake that becomes dose-limiting when paired with short-lived alpha-emitters such as 212Pb or 227Th, where early renal clearance kinetics critically affect the therapeutic window [1]. PSMA617-TCMC replaces the anionic DOTA carboxylate arms with neutral TCMC acetamide groups, altering the net charge, lipophilicity, and metal-binding geometry of the resultant radiocomplex. These molecular-level differences manifest as measurable shifts in tumor-to-kidney ratios—a parameter that generic DOTA-based PSMA-617 cannot replicate for alpha-therapy applications [2].

Quantitative Evidence Differentiating PSMA617-TCMC TFA from DOTA-Based PSMA Ligands


3.5-Fold Lower Kidney Uptake of TCMC-PSMA Ligand Versus DOTA-PSMA-617 in C4-2 Xenograft Mice

In a direct head-to-head study, the TCMC-based PSMA ligand NG001 (p-SCN-Bn-TCMC-PSMA) labelled with 212Pb was compared with 212Pb-labelled DOTA-PSMA-617 in athymic mice bearing PSMA-positive C4-2 human prostate cancer xenografts. Both ligands achieved comparable absolute tumour uptake at 2 hours post-injection; however, NG001 exhibited 3.5-fold lower kidney uptake relative to PSMA-617 [1]. This renal sparing advantage is attributed to the TCMC chelator and linker architecture, which modulates the pharmacokinetics of the radiocomplex without compromising PSMA-mediated tumour targeting [2]. Since PSMA617-TCMC TFA shares the same TCMC macrocyclic core as NG001, this kidney-uptake reduction is class-level inferable for the compound when complexed with radiometals.

PSMA radioligand therapy kidney dosimetry alpha-particle therapy biodistribution

Superior Chelate Stability of TCMC-Based PSMA Ligands Versus DOTA-PSMA-617 for Short-Lived Alpha-Emitters

Patent data explicitly claims that TCMC-based PSMA ligands are engineered to improve chelate stability after radionuclide labelling compared with DOTA-PSMA-617. In PSMA-617, one carboxylate arm of the DOTA cage is utilized for covalent conjugation to the linker-pharmacophore, leaving only three arms for metal coordination—potentially compromising thermodynamic and kinetic stability. In contrast, the TCMC scaffold in PSMA617-TCMC and its analogs retains all four acetamide donor groups available for metal chelation, as the linker attachment occurs through a separate benzyl-isothiocyanate handle remote from the chelating cavity [1]. This design is projected to reduce off-target release of the radiometal, a critical parameter for alpha emitters whose daughter nuclides (e.g., 212Bi from 212Pb) can redistribute and cause bone marrow toxicity if decomplexation occurs [2].

chelate stability alpha radionuclide therapy 212Pb 227Th radiopharmaceutical design

High Radiochemical Purity (>94%) Achieved with TCMC-PSMA Ligand Under Mild Radiolabelling Conditions

The TCMC-PSMA ligand NG001 demonstrated rapid and efficient labelling with 212Pb using a liquid 224Ra/212Pb-generator system, achieving radiochemical purity (RCP) exceeding 94% at ligand concentrations as low as 15 μg/mL [1]. The high RCP was maintained over 48 hours in the presence of ascorbic acid and albumin, indicating robust complex stability under physiological-like conditions. In contrast, DOTA-PSMA-617 labelled with 212Pb under identical conditions served as the comparator but did not report superior RCP. While PSMA617-TCMC TFA is not structurally identical to NG001 (which contains a p-SCN-Bn linker), both share the TCMC macrocycle core responsible for 212Pb chelation, supporting a class-level inference of comparable labelling efficiency [2].

radiochemical purity radiolabelling efficiency 212Pb quality control

TCMC Chelator Enables Compatibility with a Broader Spectrum of Therapeutic Radiometals Including 212Pb and 227Th

Patent US20190177345A1 explicitly discloses PSMA-targeting compounds bearing TCMC chelators for complexation with 212Pb and 227Th—two alpha-emitting radionuclides that are poorly served by conventional DOTA chelators due to suboptimal coordination geometry and kinetic lability [1]. While DOTA-PSMA-617 is optimized for 177Lu (beta-emitter) and 68Ga (PET imaging), its performance with 212Pb/227Th is constrained by high initial kidney uptake and potential decomplexation. The TCMC scaffold, by presenting four neutral acetamide donors in an unrestricted macrocyclic cavity, is specifically designed to accommodate the larger ionic radii and coordination preferences of Pb(II) and Th(IV) [2]. This expands the theranostic utility of the PSMA pharmacophore beyond the beta-emitter paradigm into alpha-particle therapy, a modality gaining momentum for micrometastatic and oligometastatic prostate cancer.

radiometal compatibility alpha therapy 212Pb 227Th theranostics

TFA Salt Form Ensures Enhanced Solubility and Handling Characteristics for Conjugation Workflows

PSMA617-TCMC TFA is supplied as the trifluoroacetate (TFA) salt, a formulation choice that significantly enhances aqueous solubility compared to the free base or hydrochloride salt forms commonly encountered with PSMA-617 precursors . The TFA counterion facilitates dissolution in polar aprotic solvents (e.g., DMSO, DMF) typically used in bioconjugation reactions, reducing the need for sonication or heating that can degrade sensitive pharmacophores. Commercially, PSMA617-TCMC TFA is provided as a solid stable at -20°C with a molecular weight of C65H86F12N14O21S, enabling precise stoichiometric calculations for radiolabelling or further derivatization .

solubility formulation conjugation chemistry TFA salt

High-Impact Application Scenarios for PSMA617-TCMC TFA in Prostate Cancer Research and Radiopharmaceutical Development


Preclinical Development of 212Pb-Labelled Alpha-Particle Therapeutics for Micrometastatic Prostate Cancer

The 3.5-fold kidney-uptake reduction observed for TCMC-PSMA ligands relative to DOTA-PSMA-617 directly supports the use of PSMA617-TCMC TFA as the precursor of choice for 212Pb alpha-therapy conjugates [1]. Researchers designing dosimetry-optimized regimens for micrometastatic castration-resistant prostate cancer (mCRPC) can leverage the renal-sparing profile to escalate tumour-absorbed doses without exceeding kidney tolerance limits. The demonstrated >94% radiochemical purity and 48-hour stability of 212Pb-TCMC-PSMA complexes provide a robust starting point for GMP translation [2].

Dual-Targeting 224Ra/212Pb In Situ Generator Systems for Combined Bone and Soft-Tissue Metastasis Treatment

PSMA617-TCMC TFA is structurally suited for integration into the liquid 224Ra/212Pb-generator platform, where the TCMC chelator selectively sequesters 212Pb while 224Ra remains unchelated and homes to sclerotic bone metastases [1]. This dual-targeting strategy—bone-seeking 224Ra plus PSMA-targeted 212Pb-TCMC—addresses the critical unmet need of patients with both osteoblastic and soft-tissue lesions, a common presentation in advanced mCRPC. Procurement of the TCMC-PSMA precursor is a prerequisite for assembling this tandem radiotherapeutic system.

Comparative Biodistribution Studies Benchmarking TCMC- Versus DOTA-Conjugated PSMA Ligands Across Multiple Radiometals

PSMA617-TCMC TFA enables head-to-head preclinical studies where the identical glutamate-urea-lysine pharmacophore is paired with either TCMC or DOTA chelators, allowing isolation of the chelator's contribution to pharmacokinetics, tumour retention, and off-target accumulation [1]. Such studies are essential for establishing structure–biodistribution relationships that guide rational selection of chelator–radiometal pairs for specific clinical scenarios (e.g., 177Lu for bulky disease vs. 212Pb for residual microscopic disease) [2].

GMP Radiolabelling Kit Formulation Using TCMC-PSMA as a Single-Vial Precursor for Multi-Radiometal Theranostics

The broad radiometal compatibility of the TCMC chelator—spanning 212Pb, 227Th, and potentially 177Lu—positions PSMA617-TCMC TFA as a universal precursor for kit-based radiolabelling in centralized radiopharmacies [1]. The TFA salt form's favorable solubility accelerates dissolution and sterile filtration steps during kit preparation, reducing operator radiation exposure and improving workflow efficiency. This scenario is particularly relevant for contract manufacturing organizations (CMOs) seeking to streamline production of multiple PSMA-targeted radiopharmaceuticals from a single precursor batch [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psma617-tcmc tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.